REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Pb+2:5].[N+]([O-])([O-])=O.N=NNN.[C:14]1([C:29]([O-:30])=[C:25]([N+:26]([O-:28])=[O:27])[CH:24]=[C:20]([N+:21]([O-:23])=[O:22])[C:18]=1[O-:19])[N+:15]([O-:17])=[O:16].[Na+:31].[Na+]>O>[C:14]1([C:18]([O-:19])=[C:20]([N+:21]([O-:23])=[O:22])[CH:24]=[C:25]([N+:26]([O-:28])=[O:27])[C:29]=1[O-:30])[N+:15]([O-:17])=[O:16].[Pb+2:5].[N+:1]([O-:4])([O-:3])=[O:2].[Na+:31] |f:0.1.2,4.5.6,8.9,10.11|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
|
Name
|
tetrazene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=NNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
|
Name
|
sodium styphnate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the dry ingredients in aqueous solution
|
Type
|
CUSTOM
|
Details
|
this being a dangerous material to handle dry
|
Type
|
CUSTOM
|
Details
|
The double decomposition reaction between the lead nitrate
|
Name
|
|
Type
|
product
|
Smiles
|
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Pb+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |